Heteroclitin B

Beschreibung

Eigenschaften

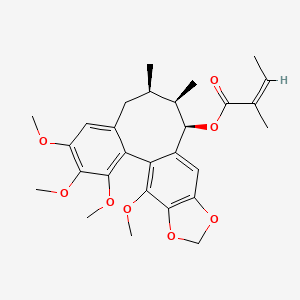

Molekularformel |

C28H34O8 |

|---|---|

Molekulargewicht |

498.6 g/mol |

IUPAC-Name |

[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23-/m1/s1 |

InChI-Schlüssel |

PZUDCPSZWPLXKT-UKAZLUAFSA-N |

Isomerische SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |

Kanonische SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Spectroscopic Data for Heteroclitin B: A Comprehensive Search and Analysis

Despite a thorough and extensive search of scientific literature and chemical databases, no spectroscopic data (NMR, MS, IR) for a compound specifically named "Heteroclitin B" could be located. This suggests that "this compound" may not be a formally identified and published natural product, or it could be referred to by an alternative name that is not publicly documented.

The investigation into the chemical constituents of the plant Kadsura heteroclita, from which "Heteroclitin" lignans (B1203133) are derived, reveals a rich and diverse array of related compounds. Numerous studies have detailed the isolation and structural elucidation of various Heteroclitins, including Heteroclitin A, C, D, E, G, H, I, J, R, and S. However, "this compound" is conspicuously absent from these reports.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a core technical resource on the spectroscopic properties of this compound. The core requirements included tabulated quantitative data, detailed experimental protocols, and visualizations of workflows. Regrettably, the foundational prerequisite—the existence of public data for this compound—could not be met.

Findings from the Literature Search

Our multi-faceted search strategy encompassed broad reviews of the chemical constituents of the Kadsura genus, as well as specific queries for "this compound" and its potential spectroscopic data. The search consistently yielded information on other lignans and triterpenoids isolated from Kadsura heteroclita.

Several comprehensive reviews and phytochemical studies have cataloged the numerous compounds extracted from this plant. These publications provide a wealth of spectroscopic information for other members of the Heteroclitin family, but none mention "this compound".

It is plausible that the query for "this compound" may contain a typographical error. Researchers interested in the spectroscopic data of lignans from Kadsura heteroclita are encouraged to review the available data for the other documented Heteroclitin compounds.

Proposed Workflow for Spectroscopic Data Acquisition

In the absence of existing data, a logical workflow for the isolation and characterization of a novel compound like "this compound" would follow a standard natural product chemistry protocol. This process is visualized in the diagram below.

Conclusion

While the initial goal of providing a detailed technical guide on the spectroscopic data of this compound could not be achieved due to the unavailability of public data, this report underscores the importance of precise nomenclature in scientific research. The extensive family of Heteroclitin lignans from Kadsura heteroclita remains a promising area for natural product chemistry and drug discovery. Researchers are directed to the existing body of literature on the known Heteroclitin compounds for relevant spectroscopic information. Should "this compound" be identified and characterized in future studies, a comprehensive guide will be developed.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of Heteroclitin B and its related lignans (B1203133), a class of natural products with significant therapeutic potential. Sourced from the stems of Kadsura heteroclita, these dibenzocyclooctadiene lignans have demonstrated a range of biological activities, including anti-HIV, cytotoxic, and anti-inflammatory effects. This document consolidates the current scientific literature, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways to facilitate further research and drug development.

Isolation and Structural Elucidation

This compound and its analogues are predominantly isolated from the plant Kadsura heteroclita (Schisandraceae). The isolation process typically involves extraction from the dried and pulverized plant material, followed by chromatographic separation.

General Extraction and Isolation Protocol

A common procedure for the isolation of these lignans is as follows:

-

Extraction: The dried stems of Kadsura heteroclita are pulverized and extracted with a non-polar solvent such as cyclohexane. Sonication is often employed to enhance the extraction efficiency. The extraction is typically repeated multiple times to ensure a comprehensive yield.[1]

-

Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator.[1]

-

Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques for the separation and purification of individual lignans. This often starts with normal-phase flash chromatography using a silica (B1680970) gel column and a gradient elution system of ethyl acetate (B1210297) and petroleum ether.[1]

-

Fine Purification: Further purification is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[2]

-

Structural Identification: The structures of the isolated lignans, including this compound and its relatives, are elucidated using a combination of spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and Circular Dichroism (CD).[2][3][4][5]

Biological Activities and Quantitative Data

This compound and related lignans exhibit a variety of biological activities. The following tables summarize the available quantitative data for some of these compounds.

| Compound | Biological Activity | Cell Line/Target | IC50 / EC50 | Therapeutic Index (TI) | Reference |

| Kadheterin A | Cytotoxicity | HL-60 | 14.59 µM | - | [4] |

| Compound 6 | Anti-HIV | - | 1.6 µg/mL | 52.9 | [3][6] |

| Compound 12 | Anti-HIV | - | 1.4 µg/mL | 65.9 | [3][6] |

Note: "Compound 6" and "Compound 12" are as designated in the cited literature.

Synthesis of Related Lignans

The chemical synthesis of complex lignans like Heteroclitin J has been achieved through innovative methods such as redox-neutral photocatalysis. This approach mimics the proposed biosynthetic pathways involving oxidative radical cyclizations.

General Synthetic Approach for Heteroclitin J

A reported synthesis of Heteroclitin J involves the following key steps:

-

Starting Material: A biaryl precursor is prepared.

-

Radical Spirocyclization: A redox-neutral photocatalytic reaction is employed to induce a radical spirocyclization, transforming the biaryl into a spirocyclic cyclohexadienone. This reaction demonstrates the addition of a nucleophilic radical to an electron-rich arene.[7]

-

Termination and Elaboration: The reaction is terminated to form the core structure of Heteroclitin J.[7]

Known Heteroclitin Analogues and Related Lignans

A significant number of Heteroclitin analogues and other dibenzocyclooctadiene lignans have been isolated from Kadsura heteroclita. These include:

-

Heteroclitin D[5]

-

Heteroclitin G[8]

-

Heteroclitin H[5]

-

Heteroclitin I and J[3]

-

Heteroclitin P and Q[4]

-

Heteroclitin R and S[2]

-

Kadheterins A-H[4]

-

Interiorin and Interiorin B[5]

-

Neokasuranin[5]

-

Interiotherin C[5]

-

Gomisin J[5]

-

(+)-Anwulignan[5]

Signaling Pathways and Mechanisms of Action

Lignans, as a class of compounds, are known to exert their biological effects through the modulation of various signaling pathways, particularly those related to inflammation and oxidative stress. While the specific pathways for this compound are still under investigation, the general mechanisms for related lignans provide valuable insights.

Anti-inflammatory and Antioxidant Mechanisms

Lignans have been shown to possess both anti-inflammatory and antioxidant properties, often acting on interconnected pathways.[9][10] Key molecular targets include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Lignans can inhibit the NF-κB signaling pathway, which is a central regulator of inflammation. This inhibition leads to a decrease in the production of pro-inflammatory mediators.[11]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): Lignans can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response. Activated Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes.[11]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Some lignans have been shown to inhibit components of the MAPK pathway, such as JNK and p38, which are involved in inflammatory responses.[10]

The interplay between these pathways is crucial for the overall therapeutic effect of lignans. For instance, the activation of Nrf2 can negatively regulate the NF-κB pathway, thus contributing to the anti-inflammatory effects.[11]

References

- 1. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compounds from Kadsura heteroclita and related anti-HIV activity [pubmed.ncbi.nlm.nih.gov]

- 4. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: A Protocol for the Isolation of Heteroclitin B from Kadsura heteroclita

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kadsura heteroclita (Roxb.) Craib, a plant from the Schisandraceae family, is a rich source of bioactive lignans (B1203133) and triterpenoids.[1] Among these, Heteroclitin B, a dibenzocyclooctadiene lignan, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from the stems of Kadsura heteroclita. The methodology is based on established phytochemical techniques for the separation of lignans from this plant species, including solvent extraction and multi-step chromatography.

Experimental Protocols

1. Plant Material Collection and Preparation

The stems of Kadsura heteroclita should be collected and authenticated by a qualified botanist. The plant material is then washed, dried in a shaded and well-ventilated area, and pulverized into a coarse powder to increase the surface area for efficient extraction.

2. Extraction

The powdered plant material is subjected to solvent extraction to isolate the desired chemical constituents.

-

Materials:

-

Dried, powdered stems of Kadsura heteroclita

-

Dichloromethane (B109758) (CH₂Cl₂) or Cyclohexane

-

Sonicator

-

Rotary evaporator

-

Filter paper

-

-

Procedure:

-

Weigh the powdered plant material.

-

Suspend the powder in a suitable solvent (e.g., dichloromethane or cyclohexane) in a ratio of 1:10 (w/v).

-

Perform sonication for 30-60 minutes at a controlled temperature (e.g., 40°C) to enhance extraction efficiency.[2]

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the extracts and filter to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

3. Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the complex crude extract. This typically involves a combination of normal-phase and size-exclusion chromatography, followed by a final purification step using high-performance liquid chromatography (HPLC).

3.1. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

-

Materials:

-

Silica gel (100-200 mesh)

-

Glass column

-

Hexane (B92381), Ethyl Acetate (EtOAc)

-

Fraction collector

-

-

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles. The fractions containing lignans, which are typically of medium polarity, are selected for the next purification step.

-

3.2. Sephadex LH-20 Column Chromatography (Size-Exclusion)

-

Materials:

-

Sephadex LH-20

-

Methanol (MeOH) or a mixture of Dichloromethane and Methanol (1:1)

-

Glass column

-

-

Procedure:

-

Swell the Sephadex LH-20 gel in the chosen solvent and pack it into a column.

-

Dissolve the selected fractions from the silica gel column in a small volume of the mobile phase and apply to the Sephadex column.

-

Elute the column isocratically with the same solvent.

-

Collect fractions and monitor by TLC. This step helps in separating compounds based on their molecular size and can effectively remove pigments and other impurities.[3][4]

-

3.3. Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Materials:

-

Semi-preparative HPLC system with a UV detector

-

C18 reversed-phase column

-

Acetonitrile (B52724) (ACN) and Water (HPLC grade)

-

-

Procedure:

-

Dissolve the further purified fraction in the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

Elute with an isocratic or gradient mixture of acetonitrile and water. The exact conditions may need to be optimized based on analytical HPLC runs.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

4. Structure Elucidation and Purity Assessment

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic and analytical techniques.

-

Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural confirmation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >98% is generally considered acceptable for biological assays.

-

Data Presentation

The following table summarizes the expected quantitative data from a typical isolation process, based on the isolation of a similar lignan, Heteroclitin D.[2]

| Parameter | Value |

| Starting Plant Material (Dried Stems) | 270 g |

| Crude Extract Yield | 4.86 g |

| Final Yield of Pure Compound | ~10 mg |

| Purity (by HPLC) | >98% |

Note: The final yield of this compound may vary depending on the specific batch of plant material and the efficiency of the isolation process.

Visualizations

Experimental Workflow for this compound Isolation

Caption: A flowchart illustrating the multi-step process for the isolation of this compound.

Signaling Pathway (Placeholder)

While a specific signaling pathway for this compound is not detailed in the provided search results, many lignans from Kadsura heteroclita have been investigated for their anti-inflammatory and anti-cancer activities.[1] A generalized diagram representing a potential mechanism of action is provided below for illustrative purposes.

Caption: A hypothetical signaling pathway potentially modulated by this compound.

References

- 1. A review of the phytochemistry and pharmacology of Kadsura heteroclita, an important plant in Tujia ethnomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Chemical constituents from roots of Kadsura heteroclita] [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]

Application Notes and Protocols for Evaluating Heteroclitin B Cytotoxicity

Introduction

Heteroclitin B is a lignan (B3055560) compound isolated from the stems of Kadsura heteroclita.[1] While research has indicated its potential as an anti-HIV agent, its cytotoxic effects on cancer cells and the underlying mechanisms are still under investigation.[1] Evaluating the cytotoxicity of novel compounds like this compound is a critical step in the drug discovery process. This document provides detailed protocols for assessing the cytotoxic effects of this compound on a selected cancer cell line using three common cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V/PI apoptosis assay for determining the mode of cell death.

Materials and Reagents

-

Cell Line: Human cervical cancer cell line (HeLa) or human breast cancer cell line (MCF-7)

-

This compound: Stock solution prepared in DMSO (Dimethyl sulfoxide)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Trypsin-EDTA: 0.25%

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: 5 mg/mL in PBS[2]

-

MTT Solubilization Solution: e.g., 10% SDS in 0.01 M HCl[3]

-

LDH Cytotoxicity Assay Kit: Commercially available kit (e.g., from Promega, Thermo Fisher Scientific, or Dojindo)

-

Annexin V-FITC Apoptosis Detection Kit: Commercially available kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

96-well and 6-well tissue culture plates

-

CO2 Incubator: 37°C, 5% CO2

-

Microplate Reader

-

Flow Cytometer

Experimental Workflow

The overall workflow for evaluating the cytotoxicity of this compound is depicted below.

Caption: Workflow for assessing this compound cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

-

Data Presentation:

| This compound Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |

| 0 (Vehicle Control) | 100 | ||||

| Concentration 1 | |||||

| Concentration 2 | |||||

| Concentration 3 | |||||

| ... |

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, which is a marker of cytotoxicity.

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

-

Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula, including controls for maximum LDH release (lysed cells) and spontaneous LDH release (untreated cells) as per the kit's instructions:

-

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

Data Presentation:

| This compound Conc. (µM) | Absorbance (490 nm) - Replicate 1 | Absorbance (490 nm) - Replicate 2 | Absorbance (490 nm) - Replicate 3 | Average Absorbance | % Cytotoxicity |

| 0 (Spontaneous Release) | 0 | ||||

| Concentration 1 | |||||

| Concentration 2 | |||||

| Concentration 3 | |||||

| Maximum Release | 100 | ||||

| ... |

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a DNA stain that enters cells with compromised membranes, indicating late apoptosis or necrosis.

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with different concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Data Presentation:

| This compound Conc. (µM) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) | % Total Apoptotic Cells |

| 0 (Vehicle Control) | ||||

| Concentration 1 | ||||

| Concentration 2 | ||||

| Concentration 3 | ||||

| ... |

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the common mechanisms of action for natural anti-cancer compounds, a plausible hypothesis is that this compound induces apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

These protocols provide a comprehensive framework for the initial cytotoxic evaluation of this compound. The data generated will help determine the compound's potency (IC50 value) and its primary mechanism of inducing cell death. Further studies can then be designed to elucidate the specific molecular targets and signaling pathways involved in this compound's anti-cancer activity.

References

Application Notes and Protocols for Assessing the Mechanism of Action of Heteroclitin B

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Heteroclitin B is a lignan (B3055560) isolated from the plant Kadsura heteroclita.[1][2] Compounds from this plant have demonstrated a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[1][2] Elucidating the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent. These application notes provide a comprehensive framework and detailed protocols for investigating its biological effects and molecular targets. The proposed methodologies cover initial screening for bioactivity to in-depth analysis of cellular signaling pathways.

Section 1: Initial Bioactivity Screening

The first step in characterizing a novel compound is to determine its primary biological effects. Based on the activities of related compounds from Kadsura heteroclita, initial screening of this compound should focus on its anti-proliferative and anti-inflammatory potential.

Anti-Proliferative Activity

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Table 1. Anti-proliferative Activity of this compound (Hypothetical Data)

| Cell Line | Incubation Time (h) | IC50 (µM) |

| MCF-7 | 48 | 15.2 |

| A549 | 48 | 25.8 |

| HCT116 | 48 | 18.5 |

Anti-Inflammatory Activity

Objective: To assess the ability of this compound to suppress inflammatory responses in vitro.

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite (B80452) Measurement: Collect the supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated positive control.

Data Presentation: Table 2. Anti-inflammatory Activity of this compound (Hypothetical Data)

| Concentration (µM) | NO Inhibition (%) |

| 1 | 12.5 |

| 10 | 45.2 |

| 50 | 88.9 |

Section 2: Elucidating the Mechanism of Action

Once initial bioactivity is confirmed, the next phase involves investigating the underlying molecular mechanisms. This includes studying the compound's effect on key cellular processes like apoptosis and identifying the signaling pathways it modulates.

Apoptosis Induction

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment: Treat the selected cancer cell line (e.g., MCF-7) with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol: Western Blot for Apoptosis-Related Proteins

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).

-

Detection: Use a corresponding secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation: Table 3. Effect of this compound on Apoptosis Markers (Hypothetical Data)

| Protein | Treatment | Relative Expression (Fold Change vs. Control) |

| Cleaved Caspase-3 | This compound (15 µM) | 3.5 |

| Bcl-2 | This compound (15 µM) | 0.4 |

| Bax | This compound (15 µM) | 2.8 |

Signaling Pathway Analysis

Objective: To identify the key signaling pathways modulated by this compound that are responsible for its observed biological effects. Given the common roles of NF-κB and MAPK pathways in inflammation and cancer, these are logical starting points.[3]

Protocol: Luciferase Reporter Assay for NF-κB Activity

-

Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.

-

Treatment and Stimulation: Treat the transfected cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the fold change in NF-κB activity.

Protocol: Western Blot for MAPK Pathway Activation

-

Cell Treatment: Treat cells with this compound for various time points.

-

Protein Extraction and Western Blot: Perform western blotting as described previously.

-

Immunoblotting: Probe for phosphorylated and total forms of key MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).

-

Data Analysis: Determine the ratio of phosphorylated to total protein to assess pathway activation.

Data Presentation: Table 4. Effect of this compound on Signaling Pathway Activation (Hypothetical Data)

| Pathway Component | Treatment | Phosphorylation Status (Fold Change vs. Control) |

| NF-κB (p65) | This compound + TNF-α | 0.3 |

| ERK | This compound | 0.6 |

| JNK | This compound | 2.1 |

| p38 | This compound | 1.8 |

Section 3: Visualizing Workflows and Pathways

Diagrams

Caption: Experimental workflow for assessing this compound's mechanism of action.

Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.

Conclusion

These application notes provide a structured approach for the systematic evaluation of this compound's mechanism of action. By following these protocols, researchers can effectively characterize its anti-proliferative and anti-inflammatory properties and identify the key molecular pathways involved. The presented workflows and hypothetical data serve as a guide for experimental design and data interpretation, ultimately contributing to a comprehensive understanding of this compound's therapeutic potential. Further investigation into direct protein targets can be pursued using techniques such as chemical proteomics and affinity chromatography.

References

Application Note: Scale-up Purification of Heteroclitin B for Preclinical Studies

Introduction

Heteroclitin B is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita. Lignans (B1203133) from this plant have shown a range of biological activities, making this compound a compound of interest for further preclinical investigation. To enable toxicological and pharmacological studies, a robust and scalable purification method is required to produce gram-scale quantities of high-purity this compound (>95%). This application note provides a detailed protocol for the scale-up purification of this compound, from extraction to final polishing, suitable for generating material for preclinical trials. The methodology is adapted from a successful protocol for the purification of the structurally similar compound, Heteroclitin D, from the same plant source.[1]

Materials and Methods

Overall Workflow

The purification strategy employs a multi-step approach commencing with extraction from the raw plant material, followed by a two-step chromatographic purification process.

Caption: Overall workflow for the scale-up purification of this compound.

Step 1: Extraction

A Soxhlet extraction method is employed for the efficient extraction of lignans from the dried plant material.

Protocol:

-

Grind the dried stems of Kadsura heteroclita to a coarse powder.

-

Place the powdered plant material (e.g., 1 kg) into a large-scale Soxhlet extractor.

-

Extract with cyclohexane (B81311) for 8-12 hours.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Dry the crude extract under vacuum to remove residual solvent.

Table 1: Extraction Parameters

| Parameter | Value |

| Plant Material | Dried stems of Kadsura heteroclita |

| Solvent | Cyclohexane |

| Extraction Method | Soxhlet Extraction |

| Solid-to-Solvent Ratio | 1:10 (w/v) |

| Extraction Time | 8-12 hours |

Step 2: Scale-up Flash Chromatography

The crude extract is subjected to flash chromatography for the initial separation and enrichment of this compound.

Protocol:

-

Prepare a silica (B1680970) gel column (e.g., 1.5 kg silica gel for 100 g of crude extract).

-

Equilibrate the column with the initial mobile phase (e.g., 100% petroleum ether).

-

Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in petroleum ether. A suggested starting gradient is from 0% to 40% ethyl acetate.[1]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

-

Pool the fractions containing the target compound and concentrate using a rotary evaporator.

Table 2: Flash Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |

| Mobile Phase | Petroleum Ether (A) and Ethyl Acetate (B) |

| Gradient (starting point) | 0-10 min: 5% B; 10-60 min: 5-40% B; 60-70 min: 40% B |

| Flow Rate | To be optimized based on column size |

| Detection | UV (e.g., 254 nm) or TLC |

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The semi-purified this compound is further purified by reversed-phase preparative HPLC to achieve the high purity required for preclinical studies.

Protocol:

-

Dissolve the semi-purified this compound in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm filter.

-

Equilibrate a preparative C18 HPLC column with the initial mobile phase (e.g., 50% methanol in water).

-

Inject the sample onto the column.

-

Elute with a gradient of methanol in water. The exact gradient should be developed based on analytical HPLC analysis of the semi-purified material.

-

Collect fractions corresponding to the this compound peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the fractions with a purity of >95%.

-

Remove the solvent by rotary evaporation and then freeze-drying to obtain the final purified this compound.

Table 3: Preparative HPLC Parameters

| Parameter | Value |

| Stationary Phase | Reversed-Phase C18 (e.g., 10 µm particle size) |

| Mobile Phase | Methanol (A) and Water (B) |

| Gradient | To be developed based on analytical separation |

| Flow Rate | To be optimized based on column dimensions |

| Detection | UV (e.g., 254 nm) |

Purity Analysis and Characterization

The purity of the final product must be rigorously assessed to meet the requirements for preclinical studies.

Caption: Analytical workflow for purity and identity confirmation of this compound.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method with UV or Diode Array Detection (DAD) should be used to determine the purity of the final compound. The purity should be >95%.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified this compound.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy should be used to confirm the chemical structure of this compound.

Data Summary

The following table summarizes the expected yield and purity at each stage of the purification process. These values are estimates and will need to be confirmed experimentally.

Table 4: Expected Yield and Purity at Each Purification Stage

| Purification Stage | Starting Material (g) | Product (g) | Purity (%) |

| Extraction | 1000 | ~50 | <10 |

| Flash Chromatography | 50 | ~5 | 70-80 |

| Preparative HPLC | 5 | ~2 | >95 |

Conclusion

This application note provides a comprehensive, scalable protocol for the purification of this compound from Kadsura heteroclita. By following this multi-step chromatographic procedure, it is possible to obtain gram-scale quantities of high-purity this compound suitable for preclinical toxicology and pharmacology studies. It is recommended that analytical methods be developed and validated in parallel to ensure the quality and consistency of the final product. The provided chromatographic conditions, adapted from a similar compound, should serve as an excellent starting point for method optimization.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Heteroclitin B

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Heteroclitin B in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is a lignan, a class of complex natural products. Its poor aqueous solubility is attributed to its molecular structure, which is largely non-polar and contains multiple aromatic rings. This hydrophobicity makes it difficult for the molecule to favorably interact with polar water molecules, leading to low solubility.

Q2: I'm observing precipitation of this compound when I add my stock solution to an aqueous buffer. What is the common cause for this?

This is a common issue when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium. The organic solvent disperses in the buffer, and if the final concentration of this compound exceeds its solubility limit in the aqueous solution, it will precipitate. This phenomenon is often referred to as "crashing out." To mitigate this, consider lowering the final concentration, using a co-solvent system, or employing a specialized formulation strategy.

Q3: Can I use surfactants to improve the solubility of this compound?

Yes, surfactants can be effective. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, thereby increasing their apparent solubility in the aqueous phase.[1] Common non-ionic surfactants used in research include Polysorbate 80 (Tween 80) and Poloxamers.

Q4: Are there other recommended solubilizing agents for compounds like this compound?

Besides surfactants, other commonly used solubilizing agents include:

-

Co-solvents: Water-miscible organic solvents like ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) can be used to increase the solubility of hydrophobic drugs.[2]

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[2]

Troubleshooting Guide

Issue 1: this compound Precipitates During In Vitro Assay Preparation

-

Problem: After diluting a DMSO stock of this compound into cell culture media or an assay buffer, a precipitate is visible, or you observe inconsistent results.

-

Troubleshooting Steps:

-

Reduce Final Concentration: Determine the maximum tolerated DMSO concentration for your assay and try to work with a lower final concentration of this compound.

-

Incorporate a Co-solvent: Prepare your aqueous buffer to contain a small percentage of a biocompatible co-solvent like ethanol or PEG 400 before adding the this compound stock.

-

Use a Surfactant: Add a non-ionic surfactant such as Tween 80 to your aqueous medium at a concentration above its CMC.

-

Complex with Cyclodextrins: Pre-incubate this compound with a solution of HP-β-CD to form an inclusion complex before final dilution.

-

Issue 2: Low Bioavailability of this compound in Preclinical In Vivo Studies

-

Problem: Following oral or parenteral administration of a simple this compound suspension, plasma concentrations are low and variable, suggesting poor absorption due to limited solubility.

-

Troubleshooting Steps:

-

Particle Size Reduction: Decreasing the particle size of this compound through techniques like micronization or nanosization can increase the surface area available for dissolution.

-

Formulate as a Nanoemulsion: Nanoemulsions are isotropic mixtures of oil, water, and surfactants that can encapsulate lipophilic drugs, potentially enhancing their oral bioavailability.

-

Develop a Solid Dispersion: This involves dispersing this compound in an inert carrier matrix at the solid state, which can improve its dissolution rate.

-

Utilize Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

-

Quantitative Data Summary

The following tables provide a summary of hypothetical, yet plausible, quantitative data for the solubility of this compound in various solvent systems. These values are intended for guidance and easy comparison.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility (mg/mL) |

| Water | < 0.001 |

| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.001 |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| Ethanol | ~ 2.5 |

| Polyethylene Glycol 400 (PEG 400) | ~ 5.0 |

Table 2: Effect of Solubilizing Agents on Aqueous Solubility of this compound

| Aqueous System (pH 7.4) | This compound Solubility (µg/mL) |

| 1% Tween 80 | 25 |

| 5% PEG 400 | 15 |

| 10% HP-β-CD | 80 |

| 1% Tween 80 + 5% PEG 400 | 45 |

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

-

Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water.

-

Procedure:

-

Prepare a 20% (w/v) solution of HP-β-CD in distilled water.

-

Slowly add an excess amount of this compound powder to the HP-β-CD solution.

-

Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.

-

After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.

-

Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

-

Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

-

Protocol 2: Preparation of a this compound Nanoemulsion for In Vivo Studies

-

Materials: this compound, a suitable oil (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80), a co-surfactant (e.g., Transcutol®), and water.

-

Procedure:

-

Dissolve this compound in the oil phase.

-

In a separate container, mix the surfactant and co-surfactant.

-

Add the oil phase containing this compound to the surfactant/co-surfactant mixture and mix thoroughly. This forms the nanoemulsion pre-concentrate.

-

For administration, this pre-concentrate is diluted with an aqueous phase under gentle agitation to form the nanoemulsion. The exact ratios of oil, surfactant, and co-surfactant will need to be optimized through phase diagram studies.

-

Visualizations

Caption: Troubleshooting workflow for this compound solubility issues.

Caption: Cyclodextrin inclusion complex formation logic.

References

- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Heteroclitin B

This technical support center is designed for researchers, scientists, and drug development professionals who are working with synthetic Heteroclitin B and encountering lower than expected biological activity. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound is showing significantly lower bioactivity (e.g., higher IC50) than reported for other dibenzocyclooctadiene lignans (B1203133). What are the potential causes?

A1: Discrepancies in bioactivity between synthetic and natural products are a known challenge in drug discovery. Several factors could be contributing to the lower-than-expected activity of your synthetic this compound:

-

Purity of the Synthetic Compound: The presence of impurities from the synthesis process, such as residual solvents, starting materials, or side-products, can interfere with the biological assay or reduce the effective concentration of the active compound.

-

Structural and Stereochemical Integrity: The synthetic route may have produced a different stereoisomer or a structurally related analog with lower activity. The stereochemistry of dibenzocyclooctadiene lignans is crucial for their biological activity.

-

Compound Aggregation: this compound, like many hydrophobic compounds, may form aggregates in the aqueous buffer systems used for biological assays. These aggregates can lead to non-specific activity or sequestration of the compound, reducing its availability to the target.

-

Solubility and Stability Issues: The compound may not be fully soluble at the tested concentrations or could be degrading under the experimental conditions (e.g., temperature, pH, light exposure).

-

Assay-Specific Artifacts: The compound may be a Pan-Assay Interference Compound (PAIN), which can show activity in many different assays through non-specific mechanisms.

Q2: How can I verify the purity and structural integrity of my synthetic this compound?

A2: It is crucial to rigorously characterize your synthetic compound. The following techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): Use a high-resolution column to assess the purity of your compound. Aim for >95% purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of your synthetic product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and identify any residual solvents or synthetic intermediates. A comparison with reported spectral data for natural this compound is ideal.

Q3: What should I do if I suspect my synthetic this compound is aggregating in my assay?

A3: Compound aggregation is a common cause of misleading assay results. Here are some steps to address this:

-

Include a non-ionic detergent: Adding a small amount (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 to your assay buffer can help to prevent aggregation.

-

Dynamic Light Scattering (DLS): This technique can directly measure the size of particles in your solution, allowing you to detect the presence of aggregates.

-

Nephelometry: This method can also be used to quantify the amount of aggregation.

Q4: How can I confirm that my synthetic this compound has the correct stereochemistry?

A4: Verifying the stereochemistry is crucial for bioactivity.

-

Chiral HPLC: This technique can separate different enantiomers or diastereomers.

-

X-ray Crystallography: If you can obtain a crystal of your compound, this method provides unambiguous structural and stereochemical information.

-

Comparison to an authentic standard: If a sample of the natural product is available, a direct comparison of analytical data (e.g., co-injection on HPLC, comparison of NMR spectra) can confirm the identity of your synthetic compound.

Troubleshooting Guides

Guide 1: Troubleshooting Low Anti-Inflammatory Activity

This guide provides a step-by-step process for diagnosing the cause of low anti-inflammatory activity of your synthetic this compound.

Caption: Troubleshooting workflow for low bioactivity.

Guide 2: Investigating the Mechanism of Action

If the compound is pure, stable, and non-aggregating, the initial hypothesis about its mechanism of action may need to be revisited. Dibenzocyclooctadiene lignans are known to inhibit the NF-κB signaling pathway.

Caption: Hypothesized NF-κB signaling pathway for this compound.

Data Presentation

The following tables summarize the reported bioactivity of dibenzocyclooctadiene lignans from Kadsura heteroclita and related species. This data can be used as a benchmark for your synthetic this compound.

Table 1: Anti-inflammatory and Cytotoxic Activity of Dibenzocyclooctadiene Lignans

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| Interiorin A | Anti-HIV | - | 1.6 µg/mL | [1] |

| Interiorin B | Anti-HIV | - | 1.4 µg/mL | [1] |

| Unnamed Lignan | Anti-RAFLS | RAFLS | 5.66 ± 0.52 µM | [2] |

| Unnamed Lignan | Anti-RAFLS | RAFLS | 5.70 ± 0.24 µM | [2] |

| Heilaohulignan C | Cytotoxicity | HepG-2 | 9.92 µM | [1] |

RAFLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is for measuring the production of nitric oxide by RAW 264.7 macrophage cells in response to an inflammatory stimulus (LPS) and treatment with synthetic this compound.

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Synthetic this compound (stock solution in DMSO)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well plate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of synthetic this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the cells and add 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

-

LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Include wells with untreated and unstimulated cells as negative controls. Incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway in response to a stimulus and treatment with synthetic this compound.

Materials:

-

HEK293T or RAW 264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulus

-

Synthetic this compound (stock solution in DMSO)

-

Passive Lysis Buffer

-

Luciferase Assay Reagent

-

96-well opaque white plate

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well opaque white plate at a density that will reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of synthetic this compound or vehicle (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add TNF-α (e.g., 20 ng/mL) or LPS (e.g., 1 µg/mL) to the appropriate wells. Include unstimulated controls. Incubate for 6-8 hours.

-

Cell Lysis:

-

Remove the medium and gently wash the cells with PBS.

-

Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Assay:

-

Add 100 µL of Luciferase Assay Reagent to each well.

-

Measure the firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent (or equivalent) to quench the firefly luciferase signal and measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated control.

References

Strategies to reduce degradation of Heteroclitin B during storage.

Welcome to the Technical Support Center for Heteroclitin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize degradation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established knowledge of lignan (B3055560) stability, particularly dibenzocyclooctadiene lignans (B1203133) found in Schisandra species, which are structurally similar to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during storage?

A1: Based on studies of structurally related lignans, the primary factors contributing to the degradation of this compound are expected to be:

-

Oxidation: Lignans are susceptible to oxidative degradation, which can be initiated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of various oxidation products.

-

Light (Photodegradation): Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate degradation reactions. It is crucial to protect this compound from light during storage and handling.

-

Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways, including oxidation and hydrolysis. While some lignans are relatively stable at moderate temperatures, high temperatures can lead to significant degradation.

-

pH (Hydrolysis): Although less commonly reported for this class of compounds compared to others, extremes in pH could potentially lead to the hydrolysis of ester groups if present in the specific this compound structure.

Q2: What are the recommended general storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

-

Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C may be acceptable, but validation is recommended.

-

Light: Protect from all sources of light. Use amber vials or wrap containers in aluminum foil.

-

Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Form: Store as a dry, solid powder whenever possible. Solutions are generally less stable and should be prepared fresh. If solutions must be stored, they should be kept at low temperatures and protected from light.

Q3: I have been storing my this compound solution at room temperature on the lab bench. Is it still usable?

A3: It is highly likely that your this compound solution has undergone some degree of degradation due to exposure to both light and ambient temperature. We strongly recommend quantifying the purity of the solution using a validated analytical method, such as HPLC-UV, before use in any critical experiments. For future use, always prepare solutions fresh or store them under the recommended conditions (frozen, protected from light).

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

| Possible Cause | Troubleshooting Steps |

| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound from a solid sample that has been stored correctly. 2. Analyze the old and new stock solutions by HPLC to compare purity and concentration. 3. If degradation is confirmed, discard the old stock solution. |

| Improper storage of solid this compound. | 1. Review your storage conditions against the recommendations (temperature, light, atmosphere). 2. If stored improperly, consider acquiring a new batch of the compound. 3. Perform analytical testing (e.g., HPLC, LC-MS) to assess the purity of the solid material. |

Issue 2: Appearance of unknown peaks in my HPLC chromatogram.

| Possible Cause | Troubleshooting Steps |

| Oxidative degradation. | 1. Ensure that solvents used for sample preparation are degassed. 2. Minimize the exposure of the sample to air during preparation. 3. Consider adding a small amount of an antioxidant (e.g., BHT) to the sample solvent, but verify its compatibility with your downstream application. |

| Photodegradation. | 1. Protect the sample from light at all stages of preparation and analysis. Use amber vials and cover the autosampler tray if possible. 2. Compare the chromatogram of a light-exposed sample with one that has been rigorously protected from light to see if the unknown peaks are more prominent in the former. |

| Thermal degradation. | 1. Avoid heating the sample during preparation. 2. If using a heated autosampler, reduce the temperature or the time the sample spends in the autosampler. |

Data Presentation: Stability of Related Lignans

The following tables summarize stability data for dibenzocyclooctadiene lignans from Schisandra chinensis, which can serve as a proxy for the expected stability of this compound.

Table 1: Thermal Stability of Schisandra Lignans in Plant Material

| Temperature | Duration | Effect on Lignan Content | Reference |

| 40-80°C | Up to several hours | Gradual decline with increasing temperature and time. | [1] |

| 100°C | Not specified | Stable in dry foods; degradation observed in samples with high moisture. | [2] |

| 250°C | Not specified | Rapid degradation observed in some plant matrices. | [2] |

Table 2: Photostability of Schisandra Anthocyanins (as an indicator of photosensitivity)

| Light Source | Duration | Degradation | Reference |

| UVC | 9 hours | ~24% degradation | [1] |

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Materials:

- This compound

- Methanol (B129727) (HPLC grade)

- Water (HPLC grade)

- Hydrochloric acid (HCl), 0.1 M

- Sodium hydroxide (B78521) (NaOH), 0.1 M

- Hydrogen peroxide (H₂O₂), 3%

- HPLC system with UV detector

- C18 HPLC column

2. Procedure:

- Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl. Incubate at 60°C for 24 hours.

- Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH. Incubate at room temperature for 24 hours.

- Oxidative Degradation: Dissolve this compound in a small amount of methanol and dilute with 3% H₂O₂. Incubate at room temperature for 24 hours.

- Thermal Degradation: Store solid this compound at 105°C for 24 hours. Dissolve in methanol for analysis.

- Photodegradation: Expose a solution of this compound in methanol to UV light (e.g., 254 nm) for 24 hours.

- Control Sample: Prepare a solution of this compound in methanol and store it at 4°C, protected from light.

- Analysis: Analyze all samples by HPLC-UV. Compare the chromatograms of the stressed samples to the control to identify degradation products.

Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products

This is a general HPLC method that can be optimized for this compound, based on methods used for similar lignans.[2][3][4]

-

Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

0-30 min: 10-50% B

-

30-32 min: 50-60% B

-

32-57 min: 60-85% B

-

57-60 min: 85-100% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 250 nm

-

Injection Volume: 20 µL

Visualizations

Caption: Major degradation pathways for lignans like this compound.

Caption: Recommended workflow for handling this compound.

Caption: Troubleshooting logic for inconsistent experimental results.

References

Method Refinement for Consistent Results in Heteroclitin B Bioassays: A Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in achieving consistent and reproducible results in bioassays involving Heteroclitin B. Given the limited specific data on this compound's mechanism, this guide also offers general best practices for assessing the bioactivity of novel compounds isolated from natural sources like Kadsura heteroclita.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues encountered during this compound bioassays. The questions below address specific problems you might be facing in your experiments.

Question: Why am I seeing high variability between my replicates?

Answer: High variability between replicates can be a significant issue, making it difficult to determine the true effect of this compound. Several factors could be contributing to this problem:

-

Inconsistent Cell Seeding: Uneven cell distribution in your microplate is a common source of variability. Ensure you have a homogenous single-cell suspension before seeding. When pipetting, gently mix the cell suspension between each plate to prevent settling.

-

Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent cell growth and compound efficacy. To minimize this, it is recommended to not use the outer wells for experimental samples. Instead, fill them with a sterile buffer or media to create a humidity barrier.[1]

-

Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the test compound will directly impact your results. Ensure your pipettes are properly calibrated and use consistent technique for all additions.

-

Cell Health and Passage Number: Using cells that are unhealthy, stressed, or have a high passage number can lead to unpredictable responses. Always use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for your experiments.[][3]

Question: My dose-response curve is not sigmoidal, or I'm observing an increase in cell viability at high concentrations of this compound. What could be the cause?

Answer: An atypical dose-response curve can indicate an issue with the compound or its interaction with the assay components. Here are a few potential causes:

-

Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of many cell viability assays, leading to artificially inflated signals.[4] It is crucial to visually inspect your wells for any signs of precipitation.

-

Chemical Interference with Assay Reagents: The chemical structure of this compound might allow it to directly interact with your assay reagents. For example, it could chemically reduce reagents like MTT or resazurin, leading to a false positive signal for cell viability.[4]

-

Off-Target Effects: At high concentrations, compounds can have off-target effects that may stimulate cell proliferation or interfere with cell death pathways in unexpected ways.

To troubleshoot this, you can perform a control experiment where you add this compound to cell-free media containing your assay reagent to check for direct chemical interference.

Question: I'm not seeing any cytotoxic effect of this compound, even at high concentrations. What should I check?

Answer: If this compound is not inducing the expected cytotoxicity, consider the following factors:

-

Compound Stability and Solubility: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in your cell culture media is not toxic to the cells. Compounds can also degrade over time, so use freshly prepared solutions.

-

Inappropriate Assay Endpoint or Time Point: The cytotoxic effects of a compound may not be apparent at the time point you are measuring. It's possible that this compound has a cytostatic effect (inhibits cell proliferation) rather than a cytotoxic one (induces cell death). Consider performing a time-course experiment to assess cell viability at multiple time points.

-

Cell Line Resistance: The cell line you are using may be resistant to the specific mechanism of action of this compound. You may need to test the compound on a panel of different cell lines to identify a sensitive model.

-

Sub-optimal Reagent Concentrations: The concentrations of substrates or detection reagents in your assay may not be optimal. It is advisable to perform titration experiments for key reagents to determine the ideal concentrations for your specific assay conditions.[5]

Question: My negative control wells are showing unexpected cell death. What could be the problem?

Answer: Unexpected cell death in your negative controls can invalidate your experimental results. Here are some common causes:

-

Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the vehicle in your culture media is at a non-toxic level.

-

Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can significantly impact cell health and lead to cell death.[3] Regularly test your cell cultures for contamination.

-

Poor Cell Culture Conditions: Sub-optimal culture conditions, such as incorrect CO2 levels, temperature, or humidity, can stress the cells and lead to increased cell death.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a bioassay?

A1: As there is limited published data on the bioactivity of this compound, a good starting point is to perform a broad dose-response experiment. A typical range would be from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). This will help you determine the potency of the compound and identify the appropriate concentration range for subsequent experiments.

Q2: How should I prepare my stock solution of this compound?

A2: this compound is a small molecule and is likely soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in analytical grade DMSO. Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What type of control experiments should I include in my this compound bioassays?

A3: Including proper controls is critical for interpreting your results. At a minimum, you should have:

-

Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

-

Untreated Control: Cells that are not treated with either the compound or the vehicle.

-

Positive Control: A known cytotoxic compound to ensure that your assay is working correctly.

Q4: How can I determine if this compound is inducing apoptosis or necrosis?

A4: To distinguish between different modes of cell death, you can use specific assays such as:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.

Q5: What are the potential signaling pathways that this compound might affect?

A5: While the specific signaling pathways modulated by this compound are not well-defined, many natural products with anti-cancer properties are known to affect key pathways involved in cell survival, proliferation, and apoptosis. These can include the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways.[6][7][8] Further investigation using techniques like Western blotting or reporter assays would be necessary to elucidate the specific mechanism of action.

Data Presentation

Table 1: Example Data for Troubleshooting Inconsistent Replicates

| Replicate | This compound (10 µM) - % Viability | Vehicle Control - % Viability |

| 1 | 45.2% | 98.5% |

| 2 | 65.7% | 99.1% |

| 3 | 51.9% | 97.9% |

| Mean | 54.3% | 98.5% |

| Std. Dev. | 10.5 | 0.6 |

| %CV | 19.3% | 0.6% |

A high Coefficient of Variation (%CV) in your treated samples compared to your controls can indicate issues with compound delivery or cell seeding consistency.

Table 2: Hypothetical IC50 Values for this compound in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 12.5 |

| A549 | Lung | 25.8 |

| HCT116 | Colon | 8.2 |

| HeLa | Cervical | 31.4 |

This table illustrates how the potency of this compound could be presented. Actual values would need to be determined experimentally.

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound using a standard MTT assay.

-

Cell Seeding:

-

Culture your chosen cancer cell line to 70-80% confluency.

-

Harvest the cells and perform a cell count to determine viability (should be >95%).

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of your this compound stock solution in culture media.

-

Remove the old media from the cell plate and add the media containing the different concentrations of this compound.

-

Include vehicle control and untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-